molecular formula C15H18Cl2O3 B1327853 Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate CAS No. 898776-78-8

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate

Cat. No. B1327853
M. Wt: 317.2 g/mol
InChI Key: BEXULCKRRXRQIB-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dichlorophenylhydrazine . Hydrazine derivatives are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate” were not found, related compounds have been synthesized using various techniques. For instance, 3,4-dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate serves as a precursor or intermediate in the synthesis of a wide range of organic compounds. For example, its applications include the synthesis of ethyl or methyl 7-oxoheptanoate through the reaction of cycloheptanone with potassium persulfate, showcasing its role in creating valuable organic intermediates (Ballini, Marcantoni, & Petrini, 1991). Furthermore, it has been utilized in the degradation studies of 2,4-dichlorophenoxyacetic acid, identifying organic intermediates in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Antiproliferative Activity

Research on combretastatin derivatives incorporating an adamantane fragment, such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential antiproliferative applications (Nurieva et al., 2015).

Photophysicochemical Properties

The synthesis of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has been explored, with a focus on their photophysical and photochemical properties. This research highlights the potential of ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate derivatives in the development of novel materials for photodynamic therapy and other light-induced applications (Kuruca et al., 2018).

Novel Precursor Applications

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, has been identified as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, demonstrating the potential for ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate and its analogues in the development of new pharmaceutical compounds (Thakur, Sharma, & Das, 2015).

properties

IUPAC Name

ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXULCKRRXRQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645691
Record name Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate

CAS RN

898776-78-8
Record name Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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